(R)-Tetrahydrofuran-2-carbonitrile

Descripción general

Descripción

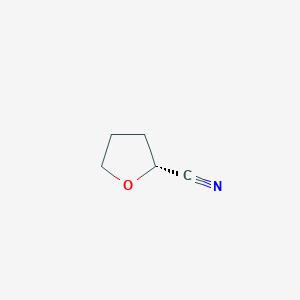

®-Tetrahydrofuran-2-carbonitrile is an organic compound with the molecular formula C5H7NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Tetrahydrofuran-2-carbonitrile typically involves the cycl

Actividad Biológica

(R)-Tetrahydrofuran-2-carbonitrile, with the CAS number 164472-78-0, is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₅H₇N

- Molar Mass : 97.12 g/mol

- Structure : The compound features a tetrahydrofuran ring with a carbonitrile group at the 2-position, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves chiral resolution techniques or asymmetric synthesis methods to ensure the desired enantiomer is produced. Various methods have been explored, including the use of optically active starting materials and specific catalysts to enhance enantioselectivity .

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, derivatives of tetrahydrofuran have been evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and SGC-7901 (gastric cancer). In one study, certain derivatives showed IC₅₀ values significantly lower than those of standard chemotherapeutics like cisplatin, indicating enhanced potency against these cell lines .

| Compound | A549 IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) |

|---|---|---|

| 3a | 62.56 | 11.13 |

| 3c | 34.84 | 41.73 |

| 3t | <12 | >100 |

Antichlamydial Activity

This compound derivatives have also shown promise in the treatment of infections caused by Chlamydia species. A study demonstrated that specific structural modifications could enhance selectivity and efficacy against Chlamydia trachomatis. Compounds were tested for their ability to reduce chlamydial inclusion sizes in infected HEp-2 cells, revealing that certain derivatives could outperform traditional antibiotics .

Case Studies

-

Antitumor Efficacy :

- A series of tetrahydrofuran derivatives were synthesized and screened for cytotoxicity against various cancer cell lines. The results indicated that modifications at specific positions on the tetrahydrofuran ring could lead to significant increases in antitumor activity.

- Notably, compound 3t demonstrated nearly five times the activity against A549 cells compared to cisplatin, showcasing the potential of these compounds as novel anticancer agents .

-

Mechanism of Action Against Chlamydia :

- The mechanism by which these compounds exert their effects was investigated through immunofluorescence assays. Results showed that treated cells exhibited reduced chlamydial inclusions without significant toxicity to host cells, suggesting a targeted action against the pathogen rather than a general cytotoxic effect .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that many derivatives of this compound maintain a favorable safety profile, with low mutagenicity in Drosophila melanogaster and acceptable metabolic stability in human liver microsomes . This aspect is crucial for further development into therapeutic agents.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Overview : (R)-Tetrahydrofuran-2-carbonitrile serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules more efficiently.

Applications :

- Building Block for Synthesis : The compound is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Catalytic Processes : Researchers employ this compound in studies focused on reaction mechanisms and the development of new catalytic processes.

Pharmaceutical Development

Overview : In the pharmaceutical industry, this compound is crucial for synthesizing pharmaceutical intermediates.

Applications :

- Drug Development : It contributes to the development of new drugs with improved efficacy and safety profiles. For example, it is involved in synthesizing beta-lactam antibiotics, which are essential in treating bacterial infections .

- Optical Activity : The compound's optical purity makes it suitable for producing chiral drugs, which are often more effective than their non-chiral counterparts.

Polymer Science

Overview : The compound is employed in producing specialty polymers that exhibit enhanced material properties.

Applications :

- Material Enhancement : this compound is used to modify polymer properties, such as flexibility and durability, making them suitable for various applications in packaging and coatings.

Agrochemicals

Overview : In agriculture, this compound plays a role in formulating effective agrochemical products.

Applications :

- Pesticides and Herbicides : The compound contributes to developing pesticides and herbicides that are crucial for modern agriculture, helping to improve crop yield and protect against pests .

Data Table: Applications Summary

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Synthetic Chemistry | Building block for organic synthesis | Efficient creation of complex molecules |

| Pharmaceutical Development | Synthesis of drug intermediates | Improved drug efficacy and safety profiles |

| Polymer Science | Production of specialty polymers | Enhanced flexibility and durability |

| Agrochemicals | Formulation of pesticides and herbicides | Increased agricultural productivity |

Case Studies

- Pharmaceutical Synthesis :

- Polymer Modification :

- Agrochemical Development :

Propiedades

IUPAC Name |

(2R)-oxolane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h5H,1-3H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZIKHSWRWWPAN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164472-78-0 | |

| Record name | (R)-Tetrahydrofuran-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.